An In-depth Technical Guide to (R)-1-(Pyrrolidin-2-yl)cyclopentanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (R)-1-(Pyrrolidin-2-yl)cyclopentanol: Properties, Synthesis, and Applications
Abstract
(R)-1-(Pyrrolidin-2-yl)cyclopentanol is a chiral amino alcohol incorporating both a pyrrolidine ring and a cyclopentanol moiety. This guide provides a comprehensive overview of its predicted physical and chemical properties, a proposed stereoselective synthetic route, and a discussion of its potential applications in drug discovery and development. The information herein is synthesized from the known characteristics of its constituent functional groups and analogous molecular structures, offering a foundational resource for researchers and scientists in the field of medicinal chemistry.
Introduction and Molecular Structure
The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Its conformational flexibility and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. When combined with a cyclopentanol group, the resulting molecule, (R)-1-(Pyrrolidin-2-yl)cyclopentanol, possesses two chiral centers, offering stereochemical diversity that is crucial for specific biological interactions.
The IUPAC name for the target compound is (R)-1-((R)-pyrrolidin-2-yl)cyclopentan-1-ol , assuming a specific stereoisomer for clarity in this guide. The structure contains a tertiary alcohol on a five-membered carbocyclic ring, with the pyrrolidine group attached at the carbinol carbon.
Molecular Formula: C₉H₁₇NO
Molecular Weight: 155.24 g/mol
Structure:
Caption: Proposed synthetic workflow for (R)-1-(Pyrrolidin-2-yl)cyclopentanol.
Detailed Experimental Protocol
Step 1: N-protection of (R)-Proline
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Dissolve (R)-proline in a suitable solvent system, such as a mixture of dioxane and water.
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Cool the solution to 0 °C in an ice bath.
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Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.
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Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution while stirring.
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Allow the reaction to warm to room temperature and stir overnight.
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Acidify the mixture with a weak acid (e.g., citric acid) and extract the N-Boc-(R)-proline with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amino acid.
Rationale: The Boc protecting group is used to prevent the acidic proton of the carboxylic acid and the nucleophilic nitrogen from interfering in the subsequent Grignard reaction.
Step 2: Grignard-type Addition to Cyclopentanone
This step would likely proceed via an N-protected proline derivative suitable for forming an organometallic reagent, or by using an alternative synthetic strategy such as the addition of a lithiated N-Boc-pyrrolidine to cyclopentanone. A more common approach would be the addition of cyclopentylmagnesium bromide to an N-protected (R)-prolinal (the aldehyde derivative of proline).
Alternative Step 2: Addition of Cyclopentylmagnesium Bromide to N-Boc-(R)-Prolinal
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Prepare N-Boc-(R)-prolinal by reduction of N-Boc-(R)-proline.
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In a flame-dried flask under an inert atmosphere (e.g., argon), add a solution of N-Boc-(R)-prolinal in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C.
-
Slowly add a solution of cyclopentylmagnesium bromide in THF.
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Stir the reaction at -78 °C for several hours, then allow it to slowly warm to room temperature.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric alcohols by column chromatography.
Rationale: This organometallic addition to the aldehyde is a standard method for forming carbon-carbon bonds and creating a secondary alcohol. The low temperature helps to control the stereoselectivity of the addition.
Step 3: Deprotection
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Dissolve the purified N-Boc protected amino alcohol in a suitable solvent such as dichloromethane or methanol.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
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Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by thin-layer chromatography (TLC).
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Remove the solvent and excess acid under reduced pressure.
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If the HCl salt is formed, it can be neutralized with a mild base to yield the free amine.
Rationale: The Boc group is acid-labile, allowing for its clean removal under conditions that are unlikely to affect the rest of the molecule.
Potential Applications and Biological Significance
The pyrrolidine scaffold is a key component in numerous FDA-approved drugs and biologically active compounds. [2]Chiral amino alcohols, in particular, are important intermediates and pharmacophores in medicinal chemistry.
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Asymmetric Catalysis: The chiral nature of (R)-1-(Pyrrolidin-2-yl)cyclopentanol makes it a potential ligand for asymmetric catalysis, similar to other proline-derived catalysts. [3]
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Drug Discovery: Compounds containing the pyrrolidinyl-alcohol motif have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. [4][5]This molecule could serve as a valuable building block for the synthesis of novel therapeutic agents. The specific stereochemistry of the molecule can be critical for its interaction with biological targets such as enzymes and receptors.
Predicted Spectroscopic Data
The structural elucidation of (R)-1-(Pyrrolidin-2-yl)cyclopentanol would rely on standard spectroscopic techniques.
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¹H NMR: The spectrum would be complex due to the number of non-equivalent protons. Expected signals would include multiplets for the cyclopentyl and pyrrolidinyl ring protons, and a broad singlet for the -OH and -NH protons (which can be exchanged with D₂O).
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¹³C NMR: Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The carbon bearing the hydroxyl group would appear downfield.
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IR Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3300-3500 cm⁻¹, an N-H stretch in the same region, and C-H stretching vibrations just below 3000 cm⁻¹. [6]
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 155. Fragmentation would likely involve the loss of water and cleavage of the pyrrolidine and cyclopentyl rings.
Safety and Handling
A comprehensive safety assessment for (R)-1-(Pyrrolidin-2-yl)cyclopentanol should consider the hazards associated with both pyrrolidine and cyclopentanol.
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Hazards: The compound is predicted to be flammable and may cause skin and eye irritation. [7][8]Inhalation of vapors may cause respiratory irritation. [9]Pyrrolidine itself is toxic if swallowed or inhaled and can cause severe skin burns and eye damage. [8][10]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. [7]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [9][11]Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. [12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials. [9]
Conclusion
(R)-1-(Pyrrolidin-2-yl)cyclopentanol represents a chiral molecule of significant interest for its potential applications in asymmetric synthesis and as a scaffold in medicinal chemistry. While direct experimental data is limited, a thorough understanding of its constituent parts allows for reliable predictions of its physical and chemical properties, as well as the development of a robust synthetic strategy. This guide provides a foundational framework for researchers to begin their investigation of this promising compound.
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